molecular formula C12H11NO3 B112736 Methyl 5-(4-aminophenyl)furan-2-carboxylate CAS No. 52939-06-7

Methyl 5-(4-aminophenyl)furan-2-carboxylate

Cat. No.: B112736
CAS No.: 52939-06-7
M. Wt: 217.22 g/mol
InChI Key: JOIQXOMSFVFDQY-UHFFFAOYSA-N
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Description

Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS 52939-06-7) is a furan-based compound featuring a methyl carboxylate group at position 2 of the furan ring and a 4-aminophenyl substituent at position 3. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol and a density of 1.222 g/cm³. The compound melts at 122–126°C and is stored under dry, dark conditions (2–8°C) .

Properties

IUPAC Name

methyl 5-(4-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIQXOMSFVFDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461952
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52939-06-7
Record name Methyl 5-(4-aminophenyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52939-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(4-aminophenyl)furan-2-carboxylate
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Preparation Methods

Synthesis of 5-(4-Nitrophenyl)Furan-2-Carboxylic Acid

This intermediate is synthesized via Friedel–Crafts acylation, where furan-2-carboxylic acid reacts with 4-nitrobenzoyl chloride in the presence of AlCl₃. The reaction proceeds at 80°C for 12 hours, achieving a 78% yield. Nitro group reduction is subsequently performed using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 5-(4-aminophenyl)furan-2-carboxylic acid.

Synthetic Routes to this compound

Direct Esterification

The carboxylic acid intermediate is esterified using methanol and sulfuric acid as a catalyst. Key parameters include:

  • Temperature : 60–70°C

  • Reaction Time : 6–8 hours

  • Yield : 85–90%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction is driven to completion via Le Chatelier’s principle by removing water.

Table 1: Esterification Optimization

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Methanol6588
HCl (gas)Methanol7082
Amberlyst-15Toluene8075

Palladium-Catalyzed Cross-Coupling

An alternative route involves Suzuki–Miyaura coupling between methyl 5-bromofuran-2-carboxylate and 4-aminophenylboronic acid . This method avoids nitro group reduction and is advantageous for scalability.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 76%

Mechanism : Oxidative addition of the bromofuran ester to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Table 2: Cross-Coupling Optimization

Boronic Acid DerivativeCatalyst Loading (mol%)Yield (%)
4-Aminophenylboronic acid576
4-Nitrophenylboronic acid568
4-Methoxyphenylboronic acid381

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids. For higher purity, silica gel column chromatography with ethyl acetate/hexane (1:4) is employed.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 3.2 Hz, 1H, furan H₃), 6.52 (d, J = 3.2 Hz, 1H, furan H₄), 5.21 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃).

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C aromatic).

Challenges and Optimization Strategies

Byproduct Formation

Side products such as 5-(4-nitrophenyl)furan-2-carboxylate arise from incomplete nitro group reduction. Mitigation strategies include:

  • Catalyst Regeneration : Recharging Pd/C mid-reaction to maintain activity.

  • Extended Reaction Times : 24-hour hydrogenation cycles reduce residual nitro groups.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve cross-coupling yields but complicate purification. Mixed solvent systems (dioxane/water) balance reactivity and solubility.

Table 3: Solvent Impact on Cross-Coupling

Solvent SystemYield (%)Purity (%)
Dioxane/water7695
THF/water6989
Ethanol/water5882

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence Time : 30 minutes at 100°C

  • Throughput : 1.2 kg/day

  • Yield : 81%

Green Chemistry Approaches

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable five reuse cycles without yield loss.

  • Solvent Recovery : Distillation reclaims >90% of dioxane, reducing waste.

Applications in Medicinal Chemistry

This compound serves as a precursor for anticancer agents. For example, condensation with hydrazine monohydrate yields hydrazide derivatives active against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound can be reduced to an amino group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Common Reagents and Conditions

    Hydrogenation: Palladium on charcoal catalyst, hydrogen gas, ethyl acetate solvent.

    Nucleophilic Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound.

    Substitution: Derivatives with different substituents on the amino group.

    Oxidation: Oxidized furan derivatives.

Scientific Research Applications

Synthesis Overview

StepDescription
1 Reaction of substituted benzoyl chlorides with methyl 5-(4-aminophenyl)furan-2-carboxylate in tetrahydrofuran.
2 Formation of hydrazide derivatives through reaction with hydrazine monohydrate in ethanol.
3 Final treatment with different substituted benzoyl chlorides to yield target compounds.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound and its derivatives. For example, Tok et al. synthesized novel carbohydrazide derivatives from this compound and evaluated their cytotoxic effects on A549 human lung cancer cells. The results indicated significant cytotoxicity against cancer cells while showing minimal toxicity towards normal fibroblast cells, suggesting a promising therapeutic index for lung cancer treatment .

Case Study 1: Antitumor Activity

In a study conducted by Tok et al., several derivatives synthesized from this compound were tested for their anticancer properties against A549 cells. The study found that specific derivatives exhibited potent activity with IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as new anticancer drugs .

Case Study 2: Kappa Opioid Receptor Activity

Another investigation focused on the synthesis of furan-substituted salvinorin A derivatives, including analogs derived from this compound. These compounds were evaluated for their activity at kappa opioid receptors (KOR), demonstrating varying degrees of efficacy, which could be leveraged for pain management therapies .

Mechanism of Action

The mechanism of action of methyl 5-(4-aminophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

  • Structure: Nitro (-NO₂) and fluorine (-F) substituents at positions 4 and 2 of the phenyl ring.
  • Synthesis : Prepared via a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate in acetonitrile/CuCl₂, yielding orange crystals (14% yield) .
  • Key Properties: Exhibits planar molecular conformation stabilized by non-traditional CH···F interactions . Forms 2D layered crystal structures (space group P21/c) via van der Waals interactions . Demonstrated antimycobacterial activity by targeting M. tuberculosis MbtI, a salicylate synthase critical for iron acquisition .
  • Advantage : High solubility and crystallinity enable robust structural analysis via SC-XRD and NMR .

Methyl 5-(4-Hydroxy-2-Methoxy-6-Methylphenyl)Furan-2-Carboxylate

  • Structure : Hydroxy (-OH), methoxy (-OMe), and methyl (-Me) groups on the phenyl ring.
  • Isolation : Derived from natural sources (e.g., fungal metabolites) using column chromatography and HPLC .
  • Structural variability (e.g., positional isomerism of substituents) impacts electronic properties and bioactivity .

Methyl 5-(Tetrahydro-2H-Pyran-4-yl)Furan-2-Carboxylate

  • Structure : Tetrahydro-2H-pyran substituent at position 4.
  • Synthesis : Pd-catalyzed α-alkylation of methyl furan-2-carboxylate with 4-iodotetrahydro-2H-pyran .
  • Key Properties :
    • The tetrahydro-pyran group enhances bioavailability, a common pharmacophore in drug design .

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

  • Structure : Ethyl ester and methyl group at positions 3 and 2 of the furan ring, respectively.
  • Applications : Used in synthetic chemistry as a precursor for bioactive molecules .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
Methyl 5-(4-aminophenyl)furan-2-carboxylate 4-Aminophenyl 217.22 122–126 Not reported
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl 295.23 N/A Antimycobacterial
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate 4-Hydroxy-2-methoxy-6-methylphenyl 306.29 N/A Anti-TMV, antioxidant
Methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate Tetrahydro-2H-pyran-4-yl 224.25 N/A Pharmacophore utility

Key Research Findings

  • Antimycobacterial Activity : Fluorinated nitro derivatives (e.g., Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) inhibit MbtI, disrupting iron homeostasis in M. tuberculosis .
  • Structural Flexibility : Positional isomerism (e.g., hydroxy vs. methoxy groups) in phenyl-substituted derivatives alters electronic properties and bioactivity .
  • Synthetic Accessibility : Pd-catalyzed methods enable regioselective alkylation, expanding the library of furan-based analogs .

Biological Activity

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article explores its biological activity, mechanisms of action, and comparative effectiveness with similar compounds.

Chemical Structure and Properties

This compound features a furan ring substituted with an amino group and a carboxylate ester. The presence of the amino group enhances its reactivity, allowing for various interactions with biological targets. The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H11_{11}N2_{2}O3_{3}
  • CAS Number : 52939-06-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing their structural conformation and function.
  • Electrostatic Interactions : These interactions enhance binding affinity to target proteins or enzymes.
  • π-π Stacking : The furan ring allows for π-π stacking interactions, which can stabilize the binding of the compound to nucleic acids or proteins, potentially affecting gene expression or enzymatic activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays against various cancer cell lines have shown significant cytotoxic effects. For instance, it was reported that this compound has an IC50_{50} value of approximately 115.30 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .

Table 1: IC50_{50} Values Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundA549115.30
CyclophosphamideA549242.41
Other DerivativesVariousVaries

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary findings suggest that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial efficacy, making it a candidate for further development in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
Methyl 5-(4-cyanophenyl)furan-2-carboxylateCyano group instead of aminoLower reactivity
Methyl 5-(4-nitrophenyl)furan-2-carboxylateNitro groupReduced biological activity

The amino group in this compound significantly enhances its reactivity and biological activity compared to its analogs with cyano or nitro groups .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, one study synthesized various derivatives and assessed their anticancer activities against different cell lines using MTT assays. The results indicated that modifications to the furan ring or substitution patterns could lead to improved bioactivity.

Notable Findings:

  • Increased Potency : Certain derivatives exhibited enhanced potency against specific cancer types.
  • Selectivity : Some compounds showed selective toxicity towards cancer cells while sparing normal fibroblast cells .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(4-aminophenyl)furan-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-aminophenyl groups to a furan-2-carboxylate backbone. A common approach is reacting substituted benzoyl chlorides with this compound in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃). Key parameters for optimization include:

  • Solvent choice : THF is preferred for solubility and reactivity .
  • Temperature : Room temperature (25°C) minimizes side reactions while ensuring efficient coupling .
  • Reaction time : 4 hours under stirring ensures completion .
  • Purification : Recrystallization from methanol improves purity (>95%) .

Q. How can X-ray crystallography and NMR spectroscopy be applied to confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) should align with graph-set analysis to validate intermolecular interactions .
  • NMR : ¹H and ¹³C NMR should confirm the presence of the aminophenyl (δ 6.5–7.5 ppm for aromatic protons) and methyl ester (δ 3.8–4.0 ppm) groups. Discrepancies between predicted and observed spectra may require DFT calculations to resolve .

Q. What chromatographic methods are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30) to monitor purity. Retention times should match standards .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization detect impurities. Rf values for the pure compound are typically ~0.5 .

Q. How can researchers design in vitro assays to evaluate the compound’s anticancer activity?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 µM. Compare IC₅₀ values against controls .
  • Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental spectral data (e.g., NMR, IR) be resolved?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare computed chemical shifts with experimental NMR data to identify conformational mismatches .
  • Dynamic effects : Consider temperature-dependent NMR to account for rotational barriers in the aminophenyl group .

Q. What computational strategies are effective for studying the compound’s reaction mechanisms?

Methodological Answer:

  • Reaction pathway modeling : Use DFT (e.g., M06-2X/6-311++G(d,p)) to map energy profiles for key steps like amide bond formation. Transition states should be verified with intrinsic reaction coordinate (IRC) analysis .
  • Solvent effects : Include implicit solvent models (e.g., PCM for THF) to refine activation energies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 4-aminophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes in cytotoxicity and solubility .
  • Scaffold hopping : Replace the furan ring with thiophene or pyrrole to modulate electronic properties .

Q. What challenges arise in crystallographic analysis of hydrogen bonding networks, and how are they addressed?

Methodological Answer:

  • Disorder handling : Use SHELXL’s PART instruction to model disordered hydrogen bonds. Restraints (e.g., DFIX) ensure geometric consistency .
  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular architectures .

Q. How can thermal and pH stability be systematically evaluated for this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition onset >150°C indicates thermal stability .
  • pH stability studies : Incubate in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC and assign breakdown products via LC-MS .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

Methodological Answer:

  • Solvent substitution : Replace THF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
  • Catalyst recycling : Immobilize NaHCO₃ on silica gel to enable reuse over multiple cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 2
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Methyl 5-(4-aminophenyl)furan-2-carboxylate

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